

Synthesis of Boc-N-Me-Leu-OH: A Technical Guide

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Compound of Interest

Compound Name: *Boc-N-Me-Leu-OH*

Cat. No.: *B558271*

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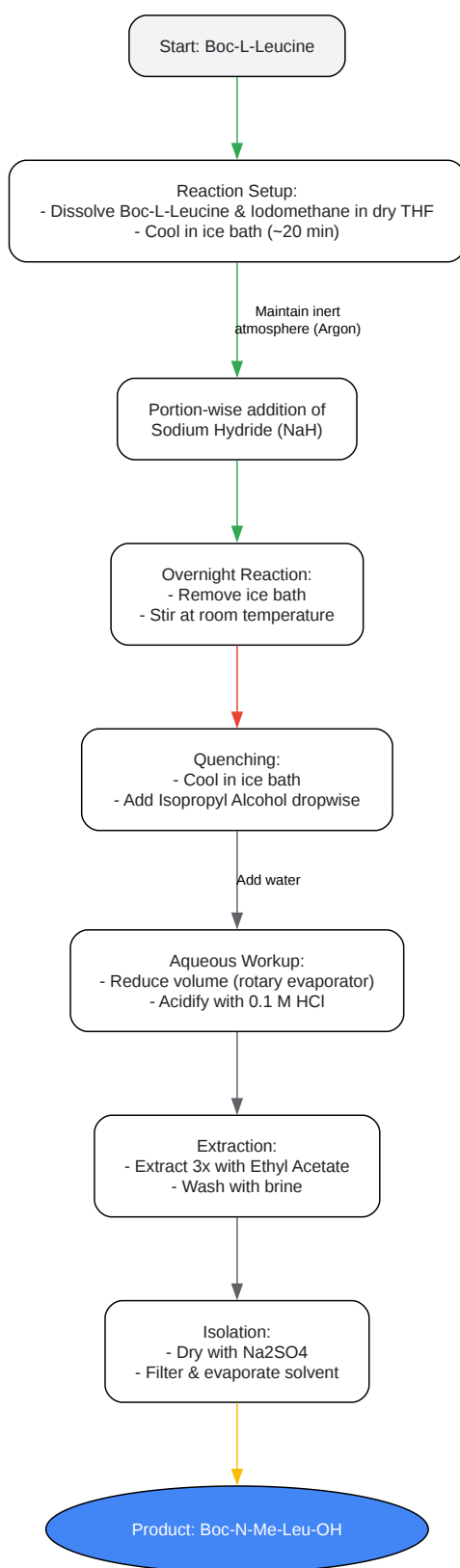
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-N-methyl-L-leucine (**Boc-N-Me-Leu-OH**), a crucial building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids like **Boc-N-Me-Leu-OH** into peptide backbones is a key strategy for enhancing the therapeutic properties of peptide-based drugs. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability, and can also influence peptide conformation. [\[1\]](#)[\[2\]](#)

Synthetic Pathway Overview

The synthesis of **Boc-N-Me-Leu-OH** is typically achieved through the direct N-methylation of its precursor, Boc-L-leucine. A widely used and effective method involves the use of sodium hydride (NaH) to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, followed by alkylation with iodomethane (methyl iodide).[\[3\]](#)[\[4\]](#) This process, conducted in an aprotic solvent like tetrahydrofuran (THF), is favored as it is a non-epimerizing route.[\[4\]](#)

The workflow involves dissolving the Boc-L-leucine starting material, adding the methylating agent, and then carefully introducing the base. After the reaction proceeds to completion, a controlled quench and a standard acid-base extraction yield the final N-methylated product.



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Caption: Workflow for the N-methylation of Boc-L-leucine.

Experimental Protocol

The following protocol is a detailed method for the N-methylation of Boc-L-leucine, adapted from established procedures for Boc-protected amino acids.[\[2\]](#)[\[3\]](#)

Materials:

- Boc-L-leucine
- Dry Tetrahydrofuran (THF)
- Iodomethane (CH_3I)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Argon gas
- Ice bath
- Isopropyl alcohol
- 0.1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with stir bar
- Septum and balloon
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried for at least one hour and allowed to cool in a desiccator or under a stream of argon.
- Reaction Setup: The flask is flushed with argon. Dry THF is added, followed by the Boc-L-leucine and iodomethane. The flask is flushed again with argon, sealed with a septum, and stirred in an ice bath to cool for approximately 20 minutes.^{[2][3]}
- Addition of Sodium Hydride: Sodium hydride is added portion-wise to the cooled solution over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed. An argon-filled balloon should be used to maintain an inert atmosphere and to allow for the safe release of gas.^{[2][3]} Caution: NaH reacts violently with water.
- Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature to ensure completion.^[3]
- Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and adding isopropyl alcohol dropwise until the bubbling ceases. Water is then added cautiously.^[2]
- Workup: A significant portion of the organic solvent is removed using a rotary evaporator. The pH of the remaining aqueous residue is adjusted until it is acidic using 0.1 M HCl (verify with pH paper).^{[2][3]}
- Extraction: The acidic aqueous layer is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic extracts are then washed with brine.^{[2][3]}
- Drying and Isolation: The ethyl acetate layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the final product, **Boc-N-Me-Leu-OH**.^[2]

Data Presentation: Reagents and Conditions

The following table summarizes the quantitative data for a representative synthesis. Note that the stoichiometry can be adjusted; while 2 equivalents of base are theoretically required, a gross excess of both sodium hydride and iodomethane is often used to drive the reaction to completion.^[3]

Parameter	Value / Condition	Source
Starting Material	Boc-L-leucine	[2][3]
Solvent	Dry Tetrahydrofuran (THF)	[2][3]
Solvent Volume	>20 mL per gram of NaH	[3]
Reagents	Sodium Hydride (NaH, 60% in oil)	[2][3]
Iodomethane (CH ₃ I)	[2][3]	
Stoichiometry	4-10 equivalents of NaH and CH ₃ I	[3]
Reaction Temperature	0 °C (addition), Room Temp (overnight)	[2][3]
Reaction Time	Several hours (addition) + Overnight	[3]
Quenching Agent	Isopropyl Alcohol	[2]
Workup	Acidification (0.1 M HCl), Extraction (EtOAc)	[2][3]

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